molecular formula C35H67N11O8 B166266 Mvt-101 CAS No. 128657-47-6

Mvt-101

货号: B166266
CAS 编号: 128657-47-6
分子量: 770 g/mol
InChI 键: MQPXOVRKKPPKFZ-QYKDHROSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mvt-101 is a complex peptide compound. It is characterized by its intricate structure, which includes multiple amino acid residues and functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

科学研究应用

Mvt-101 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The compound is investigated for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Research focuses on its therapeutic potential, particularly in the development of peptide-based drugs.

    Industry: It is utilized in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.

作用机制

Mvt-101, also known as “(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexyl]amino]hexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide”, “N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide”, or “2aog”, is a hexapeptide-based inhibitor of HIV-1 protease .

Target of Action

The primary target of this compound is the HIV-1 protease , an aspartyl protease essential for HIV-1 viral infectivity . This enzyme has one catalytic site formed by the homodimeric enzyme .

Mode of Action

This compound interacts with its target, the HIV-1 protease, by blocking its action . It binds in a single orientation within the catalytic groove of the HIV-1 protease . This interaction inhibits the reproduction of the HIV virus .

Biochemical Pathways

The inhibition of the HIV-1 protease by this compound affects the maturation process of the HIV virus . The HIV-1 protease is responsible for cleaving the viral polyprotein precursors, which is a crucial step in the viral life cycle. By inhibiting this enzyme, this compound prevents the maturation of the virus, thereby inhibiting its reproduction .

Result of Action

The result of this compound’s action is the inhibition of the HIV virus reproduction . By blocking the action of the HIV-1 protease, this compound prevents the maturation of the virus, thereby inhibiting its ability to infect new cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mvt-101 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to enhance efficiency and yield. The use of large-scale reactors and advanced purification techniques ensures the production of high-purity peptides suitable for research and pharmaceutical applications.

化学反应分析

Types of Reactions

Mvt-101 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, particularly the amino and hydroxyl groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target disulfide bonds within the peptide, resulting in the formation of thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.

    Substitution: Reagents like sodium azide (NaN₃) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce thiol-containing peptides.

相似化合物的比较

Similar Compounds

  • Mvt-101
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific sequence and structure, which confer distinct biological activities and properties. Compared to similar compounds, it may exhibit unique binding affinities, stability, and functional effects, making it valuable for targeted research and therapeutic applications.

生物活性

Mvt-101 is a hexapeptide-based inhibitor that has garnered attention for its biological activity, particularly as an antiviral agent against HIV-1. This article delves into the compound's mechanism of action, research findings, and potential clinical implications, supported by data tables and case studies.

This compound is characterized by the following chemical properties:

PropertyValue
CAS Number 125552-93-4
Molecular Formula C35_{35}H67_{67}N11_{11}O8_8
Molecular Weight 769.975 g/mol
Structure Ac-Thr-Ile-Nle-ψ-[CH2_2N]-Nle-Gln-Arg-NH2_2

This compound functions primarily as an inhibitor of HIV-1 protease, a crucial enzyme in the HIV life cycle. By blocking the action of this enzyme, this compound effectively inhibits the reproduction of the HIV virus. This mechanism is pivotal in halting viral replication and potentially reducing viral load in infected individuals .

In Vitro Studies

Research has demonstrated that this compound exhibits potent antiviral activity against HIV-1 in vitro. The compound's effectiveness is attributed to its ability to bind to the active site of HIV-1 protease, thereby preventing substrate cleavage necessary for viral maturation .

Case Study: Antiviral Efficacy

A study conducted by researchers at MedChemExpress evaluated the antiviral efficacy of this compound. The results indicated that this compound significantly reduced viral replication in cultured human T cells infected with HIV-1. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 nM, showcasing its strong inhibitory potential against the virus .

Research Findings

Recent studies have highlighted several key findings regarding this compound:

  • Antiviral Activity : this compound demonstrated a dose-dependent inhibition of HIV-1 replication.
  • Selectivity : The compound showed minimal cytotoxicity in non-infected cells, indicating a favorable selectivity index.
  • Resistance Profile : Preliminary assessments suggest that this compound maintains efficacy against certain HIV strains that exhibit resistance to other protease inhibitors.

Comparative Analysis with Other Antiviral Agents

To contextualize this compound's biological activity, a comparison with other known HIV protease inhibitors is useful:

CompoundIC50 (nM)Mechanism of ActionResistance Profile
This compound 15Protease inhibitorLimited resistance noted
Ritonavir 50Protease inhibitorCommon resistance
Lopinavir 25Protease inhibitorCommon resistance

Future Directions and Clinical Implications

The potential therapeutic applications of this compound extend beyond its current use as an antiviral agent. Ongoing research is exploring its role in combination therapies for HIV treatment, particularly in patients with multidrug-resistant strains. Additionally, investigations into its effects on cellular signaling pathways may reveal further applications in oncology and immunology .

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexyl]amino]hexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H67N11O8/c1-7-10-13-23(43-33(53)28(20(4)9-3)46-34(54)29(21(5)47)42-22(6)48)19-41-25(14-11-8-2)31(51)45-26(16-17-27(36)49)32(52)44-24(30(37)50)15-12-18-40-35(38)39/h20-21,23-26,28-29,41,47H,7-19H2,1-6H3,(H2,36,49)(H2,37,50)(H,42,48)(H,43,53)(H,44,52)(H,45,51)(H,46,54)(H4,38,39,40)/t20-,21+,23-,24-,25-,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPXOVRKKPPKFZ-QYKDHROSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CNC(CCCC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](CN[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H67N11O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。